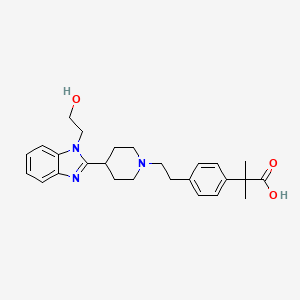
Desethylbilastine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desethylbilastine is a derivative of bilastine, a second-generation antihistamine used primarily for the treatment of allergic rhinitis and urticaria. As an active metabolite, this compound retains the pharmacological properties of its parent compound, making it a subject of interest in pharmacological and medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of desethylbilastine typically involves the selective removal of an ethyl group from bilastine. This can be achieved through various chemical reactions, including hydrolysis and catalytic hydrogenation. The process often requires specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows optimized synthetic routes to maximize efficiency and minimize costs. The process involves large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and quality.
化学反应分析
Types of Reactions: Desethylbilastine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction reactions to form more reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.
科学研究应用
Desethylbilastine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating allergic conditions and other histamine-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Desethylbilastine exerts its effects by selectively binding to histamine H1 receptors, thereby inhibiting the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from interacting with its receptors, reducing symptoms such as itching, swelling, and redness. The molecular targets and pathways involved include the histamine H1 receptor and downstream signaling pathways that mediate inflammatory responses.
相似化合物的比较
Desethylbilastine is compared with other similar compounds, such as:
Bilastine: The parent compound, which has a similar mechanism of action but different pharmacokinetic properties.
Cetirizine: Another second-generation antihistamine with a similar therapeutic profile but different chemical structure.
Fexofenadine: A non-sedating antihistamine with comparable efficacy but distinct metabolic pathways.
Uniqueness: this compound is unique due to its specific metabolic origin and its potential for reduced side effects compared to its parent compound and other antihistamines. Its selective action on histamine H1 receptors and favorable pharmacokinetic profile make it a valuable compound for further research and development.
属性
分子式 |
C26H33N3O3 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
2-[4-[2-[4-[1-(2-hydroxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C26H33N3O3/c1-26(2,25(31)32)21-9-7-19(8-10-21)11-14-28-15-12-20(13-16-28)24-27-22-5-3-4-6-23(22)29(24)17-18-30/h3-10,20,30H,11-18H2,1-2H3,(H,31,32) |
InChI 键 |
RMALIQMLRXZLAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















